molecular formula C10H14O6 B8402284 Diallyl tartrate

Diallyl tartrate

Cat. No.: B8402284
M. Wt: 230.21 g/mol
InChI Key: VPPSHXIFIAJKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diallyl tartrate is a useful research compound. Its molecular formula is C10H14O6 and its molecular weight is 230.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

bis(prop-2-enyl) 2,3-dihydroxybutanedioate

InChI

InChI=1S/C10H14O6/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h3-4,7-8,11-12H,1-2,5-6H2

InChI Key

VPPSHXIFIAJKMX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(C(C(=O)OCC=C)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tartaric acid (450 g., 3.0 mols) was slurried in 600 ml. DMF and cooled to 0°-5° C. in an ice bath. Triethylamine (835 ml., 6.0 mols) was added and the resulting solution recooled to 0°-5° C. Allyl bromide (519 ml., 6.0 mols) was then added. An exotherm was noted. The resulting slurry was stirred at room temperature and by-product triethylamine hydrobromide recovered by filtration. The filtrate was diluted with 1.5 l. of ethyl acetate, washed 3×300 ml. Hhd 2O, dried over Na2SO4 and stripped to yield title product as an oil, 434 g.; 1H-nmr (CDCl3) delta 3.42 (2H, br.s), 4.5-4.8 (6H, complex), 5.0-5.4 (4H, complex), 5.6-6.2 (2H, complex).
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
835 mL
Type
reactant
Reaction Step Two
Quantity
519 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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